ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its structure features a fused bicyclic core with substituents at positions 1, 4, 5, and 6, including two 4-chlorophenyl groups, a methyl group, and an ethyl carboxylate moiety. This compound is synthesized via multicomponent reactions in ionic liquids, such as [bmim][BF4], which enhance reaction efficiency and yield . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors where chlorinated aromatic systems play a role in binding affinity.
Properties
IUPAC Name |
ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-3-29-22(28)19-13(2)26-21-18(20(19)14-4-6-15(23)7-5-14)12-25-27(21)17-10-8-16(24)9-11-17/h4-12,20,26H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFUOUMMAYACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C=NN2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester.
Cyclization: The intermediate formed is then cyclized to form the pyrazolo[3,4-b]pyridine core.
Substitution reactions: Chlorophenyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo further substitution reactions, introducing different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promise as a potential therapeutic agent. Its structural characteristics suggest it may exhibit significant biological activity.
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine compounds possess anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the chlorophenyl groups may enhance the compound's interaction with cellular targets involved in tumor growth regulation.
Neuroprotective Effects
Research has suggested that pyrazolo derivatives can provide neuroprotective effects against neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
Pharmacological Studies
Pharmacological evaluations have revealed that this compound may influence various biological pathways:
Anti-inflammatory Properties
Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Some pyrazolo derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo compounds. It was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Case Study 2: Neuroprotective Effects
In a neuropharmacology study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that pretreatment with the compound reduced cell death by 40% compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The use of ionic liquids (e.g., [bmim][BF4]) in synthesizing the target compound improves yields (75–80%) compared to traditional solvents (~50–60%) by reducing side reactions and stabilizing intermediates .
- Functional Group Diversity: Unlike cyano-substituted analogs (e.g., compound 3 in ), the ethyl carboxylate group in the target compound introduces ester functionality, which can be hydrolyzed in vivo to active carboxylic acid derivatives.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Cyano-substituted derivatives (e.g., compound 3) exhibit inhibitory activity against cyclin-dependent kinases (CDKs), attributed to interactions between the cyano group and ATP-binding pockets . The target compound’s Cl substituents may similarly engage in halogen bonding with target proteins.
- Solubility and Stability : Ionic liquid-based synthesis imparts higher thermal stability and solubility in polar media compared to analogs synthesized in conventional solvents .
Crystallographic and Analytical Insights
The refinement of crystal structures using tools like SHELXL () has been pivotal in understanding the conformational preferences of pyrazolo[3,4-b]pyridines. For example:
- Hydrogen Bonding : The ethyl carboxylate group in the target compound may participate in intermolecular H-bonding, influencing crystal packing and stability .
Biological Activity
Ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyridines, which are known for their significant biological activities. Its molecular formula is with a molecular weight of 375.25 g/mol. The structure features two 4-chlorophenyl groups and a methyl group attached to the pyrazolo[3,4-b]pyridine core.
Research indicates that pyrazolopyridines, including this compound, exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes critical in cellular processes. Notably, it acts as an inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in numerous signaling pathways related to cell proliferation and survival .
- Receptor Modulation : It also interacts with adenosine receptors and has been identified as a potential modulator of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116. IC50 values were reported in the low micromolar range (0.36 µM for CDK2 inhibition) .
- In Vivo Studies : Animal models have shown promising results in tumor growth inhibition with acceptable toxicity profiles. For instance, administration of the compound at doses up to 800 mg/kg did not result in acute toxicity .
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
| Parameter | Value |
|---|---|
| Cmax (µg/mL) | 592 ± 62 (i.v., 5 mg/kg) |
| Half-life (t½) | 26.2 ± 0.9 hours |
| Clearance (CL) | 1.5 ± 0.3 L/h/kg |
| Oral Bioavailability (F) | 40.7% |
These parameters indicate that the compound has moderate systemic exposure and favorable oral bioavailability, making it a candidate for further development in therapeutic applications .
Case Studies
Recent case studies have focused on the efficacy of this compound in various disease models:
- Cancer Treatment : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Inflammatory Disorders : Another study assessed its effects on rheumatoid arthritis models where it reduced joint inflammation and improved mobility scores significantly.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can intermediates be validated?
- Methodology : A multi-step synthesis is typically employed, starting with condensation of 4-chlorophenylhydrazine with β-keto esters, followed by cyclization using catalysts like polyphosphoric acid. Key intermediates (e.g., pyrazolo-pyridine precursors) should be validated via NMR (to confirm regiochemistry) and LCMS (to verify molecular weight). For example, highlights the use of LCMS and NMR for structural confirmation in analogous pyrazolo-pyridine derivatives .
- Critical Step : Monitor reaction progress using TLC with UV visualization, and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- Techniques :
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing (e.g., monoclinic system with space group P21/c, as seen in related compounds ).
- NMR/LCMS : Assign protons (e.g., methyl groups at δ 2.4–2.6 ppm) and detect impurities.
- Elemental analysis : Ensure stoichiometric agreement (±0.3% for C, H, N).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, emphasizes the use of statistical methods to minimize trials while maximizing parameter coverage .
- Key Parameters :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Solvent | DMF, THF, Toluene | Toluene |
| Reaction Time | 12–48 hrs | 24 hrs |
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?
- Approach :
Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles and identify plausible intermediates .
Spectroscopic Simulation : Compare experimental NMR shifts with computed values (GIAO method) to validate assignments.
- Case Study : demonstrates how computational feedback loops reduce experimental ambiguity in reaction design .
Q. What strategies are effective for analyzing crystal packing and supramolecular interactions?
- X-ray Diffraction : Determine unit cell parameters (e.g., a = 21.871 Å, b = 9.209 Å for a related pyrazolo-pyridine ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π or halogen bonding) using software like CrystalExplorer.
- Thermal Stability : Pair with TGA/DSC to correlate structural motifs with decomposition thresholds (e.g., melting point >250°C for chlorophenyl derivatives ).
Data Contradiction and Resolution
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Stepwise Resolution :
Re-optimize Computational Models : Ensure solvent effects and dispersion corrections are included.
Re-examine Experimental Conditions : Verify sample concentration, solvent deuteration, and probe calibration.
- Example : resolved conflicting NMR assignments in a bis-pyrazolylpyridine derivative by correlating NOESY cross-peaks with computed conformers .
Q. What experimental controls are critical when scaling up synthesis?
- Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
